

Docebenone analog comparison

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Docebenone

CAS No.: 80809-81-0

Cat. No.: S526475

Get Quote

Docebenone (AA-861) Profile

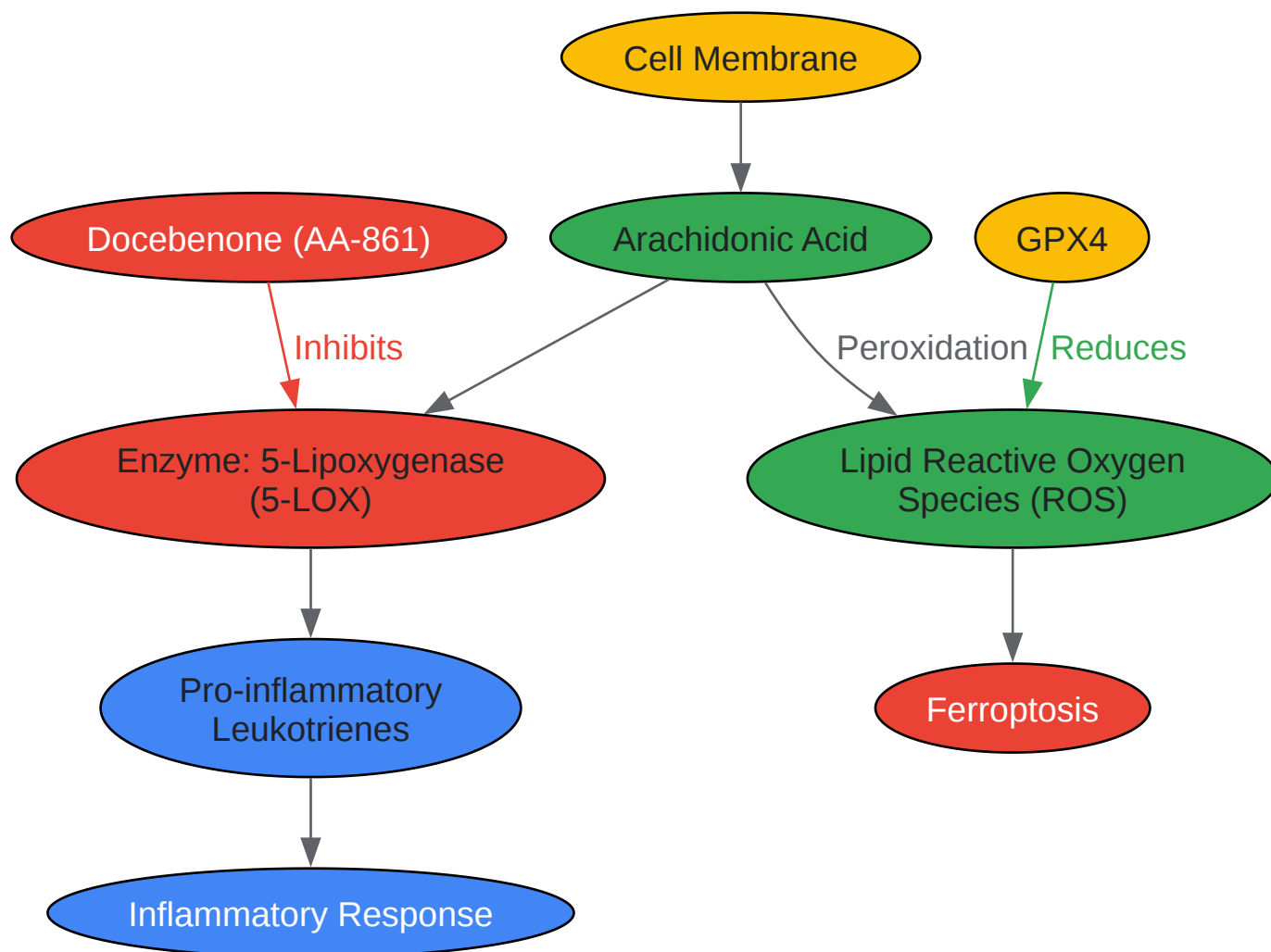
The table below summarizes the fundamental chemical and target information for **Docebenone**:

Attribute	Description
IUPAC Name	2-(12-hydroxydodeca-5,10-diyn-1-yl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione [1]
Other Names	AA-861, docebenone [1]
Molecular Formula	C ₂₁ H ₂₆ O ₃ [1]
CAS Registry Number	80809-81-0 [1]
Known Primary Target	5-Lipoxygenase (5-LOX) / Arachidonate 5-lipoxygenase [1]

Proposed Mechanism of Action

Docebenone is recognized as an inhibitor of Arachidonate 5-lipoxygenase. This enzyme is crucial in the biosynthesis of leukotrienes, which are lipid-based inflammatory mediators. The following pathway

illustrates its proposed mechanism and context within related cell death processes like ferroptosis:



[Click to download full resolution via product page](#)

*Diagram: Proposed anti-inflammatory mechanism of **Docebenone** via 5-LOX inhibition, and its potential context within lipid peroxidation-associated ferroptosis. The relationship to ferroptosis is inferred from general pathways [2] and is not a confirmed direct mechanism of **Docebenone**.*

Guidance for Further Research

The search results highlight a gap in direct, comparative studies on **Docebenone** analogs. Here is a potential path forward for gathering the necessary data:

- **Explore Specialized Databases:** You can search for **Docebenone (CHEBI:2340)** in specialized bioactivity and chemical databases. These resources may contain screening data and bioactivity records against various targets, which can help identify potential analogs and their performance metrics [1].
- **Design Comparative Experiments:** Given the lack of direct comparison data, designing a targeted experimental protocol may be necessary. A high-throughput screening (HTS) approach, similar to the one used for polycystic kidney disease research, could be adapted. This would allow for the systematic evaluation of **Docebenone** and its analogs against relevant targets or in phenotypic assays [3].

Suggested Experimental Workflow for Comparison:

- **Compound Sourcing & Curation:** Identify and acquire a library of candidate analogs, including **Docebenone** itself.
- **In Vitro Target Assay:** Perform a primary screen using a validated assay for 5-LOX activity to determine half-maximal inhibitory concentration (IC₅₀) values for each compound.
- **Cellular Phenotypic Assay:** Evaluate the compounds in a cell-based model relevant to the therapeutic area of interest to assess functional effects like anti-inflammatory activity.
- **Counter-Screen for Selectivity:** Test compounds against related enzymes to determine selectivity and reduce the risk of off-target effects.
- **Data Analysis & Comparison:** Compile the data to rank the analogs based on potency, efficacy, and selectivity, creating a foundation for your comparison guide.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. (CHEBI:2340) docebenone [ebi.ac.uk]
2. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
3. A high-throughput screening platform for Polycystic Kidney ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Docebenone analog comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b526475#docebenone-analog-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com